

# Rediocide A: A Novel Immune Checkpoint Inhibitor Targeting the TIGIT/CD155 Axis

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

|                |             |
|----------------|-------------|
| Compound Name: | Rediocide A |
| Cat. No.:      | B15592781   |

[Get Quote](#)

An In-depth Technical Guide for Researchers and Drug Development Professionals

## Abstract

The landscape of cancer immunotherapy is continually evolving, with a significant focus on the discovery of novel immune checkpoint inhibitors. **Rediocide A**, a natural product, has emerged as a promising candidate in this domain. Preclinical evidence demonstrates its ability to enhance the tumor-killing capacity of Natural Killer (NK) cells by targeting the TIGIT/CD155 immune checkpoint. This technical guide provides a comprehensive overview of the current understanding of **Rediocide A** as an immune checkpoint inhibitor, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols, and visualizing the involved biological pathways. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the development of next-generation cancer therapeutics.

## Introduction to Rediocide A and the TIGIT/CD155 Immune Checkpoint

Immune checkpoints are crucial regulators of immune responses, preventing excessive inflammation and autoimmunity. However, cancer cells can exploit these pathways to evade immune surveillance. The TIGIT/CD155 axis represents a key inhibitory pathway that suppresses the activity of T cells and NK cells.<sup>[1][2]</sup> TIGIT (T cell immunoreceptor with Ig and ITIM domains) is an inhibitory receptor expressed on activated T cells and NK cells.<sup>[1]</sup> Its

primary ligand, CD155 (also known as the poliovirus receptor), is frequently overexpressed on the surface of various tumor cells, including non-small cell lung cancer (NSCLC).[\[2\]](#)[\[3\]](#) The engagement of TIGIT by CD155 initiates a signaling cascade that dampens the cytotoxic functions of immune cells, allowing tumors to escape destruction.[\[1\]](#)[\[2\]](#)

**Rediocide A** is a natural product that has been identified as an immune checkpoint inhibitor.[\[4\]](#) Research has shown that **Rediocide A** can overcome the immuno-resistance of cancer cells by modulating the TIGIT/CD155 pathway, thereby unleashing the anti-tumor activity of NK cells.[\[3\]](#)

## Mechanism of Action of Rediocide A

The primary mechanism of action of **Rediocide A** as an immune checkpoint inhibitor is the downregulation of CD155 expression on the surface of cancer cells.[\[3\]](#)[\[5\]](#) By reducing the availability of this inhibitory ligand, **Rediocide A** prevents the engagement of the TIGIT receptor on NK cells.[\[3\]](#) This, in turn, blocks the downstream inhibitory signaling, leading to the enhanced activation and cytotoxic function of NK cells against tumor cells.[\[3\]](#)[\[4\]](#)

## Signaling Pathway

The following diagram illustrates the proposed signaling pathway affected by **Rediocide A**:

[Click to download full resolution via product page](#)**Rediocide A's mechanism of action.**

## Quantitative Data Summary

The efficacy of **Rediocide A** has been quantified in preclinical studies involving co-cultures of human NK cells with the NSCLC cell lines A549 and H1299.<sup>[3]</sup> The key findings are summarized in the tables below.

**Table 1: Effect of Rediocide A on NK Cell-Mediated Cytotoxicity<sup>[3]</sup>**

| Cell Line | Rediocide A Concentration (nM) | % Lysis (Vehicle Control) | % Lysis (Rediocide A) | Fold Increase |
|-----------|--------------------------------|---------------------------|-----------------------|---------------|
| A549      | 100                            | 21.86                     | 78.27                 | 3.58          |
| H1299     | 100                            | 59.18                     | 74.78                 | 1.26          |

**Table 2: Effect of Rediocide A on NK Cell Effector Molecules[3]**

| Cell Line | Rediocide A Concentration (nM) | Parameter           | % Increase vs. Vehicle Control |
|-----------|--------------------------------|---------------------|--------------------------------|
| A549      | 100                            | Granzyme B Level    | 48.01                          |
| H1299     | 100                            | Granzyme B Level    | 53.26                          |
| A549      | 100                            | IFN- $\gamma$ Level | 223 (3.23-fold)                |
| H1299     | 100                            | IFN- $\gamma$ Level | 577 (6.77-fold)                |

**Table 3: Effect of Rediocide A on CD155 Expression[3]**

| Cell Line | Rediocide A Concentration (nM) | % Downregulation of CD155 |
|-----------|--------------------------------|---------------------------|
| A549      | 100                            | 14.41                     |
| H1299     | 100                            | 11.66                     |

## Experimental Protocols

This section provides an overview of the key experimental methodologies used to evaluate the activity of **Rediocide A**.

### Cell Culture

- Cell Lines: Human NSCLC cell lines A549 and H1299, and human NK cells.
- Culture Conditions: Cells are maintained in an appropriate culture medium (e.g., RPMI-1640 or DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.

### NK Cell-Mediated Cytotoxicity Assay

This assay quantifies the ability of NK cells to lyse cancer cells.



[Click to download full resolution via product page](#)

Workflow for NK cell cytotoxicity assay.

#### Detailed Steps:

- Seed target cancer cells (A549 or H1299) in a suitable plate format.
- Add NK cells at a specific effector-to-target (E:T) ratio.
- Treat the co-culture with varying concentrations of **Rediocide A** or a vehicle control (e.g., 0.1% DMSO).[3]
- Incubate for a defined period (e.g., 24 hours).[3]
- Assess cancer cell viability using a validated method such as a biophotonic assay (for luciferase-expressing cells) or an impedance-based assay.[3]

## Granzyme B and IFN- $\gamma$ Measurement

These assays quantify the levels of key cytotoxic and pro-inflammatory molecules produced by NK cells.

### Granzyme B Detection (Flow Cytometry):

- Co-culture NK cells and target cancer cells in the presence of **Rediocide A** or vehicle control.
- Harvest and stain the cells with fluorescently labeled antibodies against NK cell markers (e.g., CD56) and intracellular Granzyme B.[\[3\]](#)
- Analyze the stained cells using a flow cytometer to quantify the percentage of Granzyme B-positive NK cells.

### IFN- $\gamma$ Secretion (ELISA):

- Co-culture NK cells and target cancer cells with **Rediocide A** or vehicle control.
- After incubation, collect the cell culture supernatant.
- Perform an Enzyme-Linked Immunosorbent Assay (ELISA) on the supernatant using a commercial kit specific for human IFN- $\gamma$  to measure its concentration.[\[3\]](#)



[Click to download full resolution via product page](#)

Workflow for Granzyme B and IFN-γ assays.

## CD155 Expression Analysis

This protocol assesses the level of CD155 on the surface of cancer cells.

- Culture A549 or H1299 cells and treat with **Rediocide A** or vehicle control.
- Harvest the cells and stain them with a fluorescently labeled antibody specific for human CD155.
- Analyze the cells by flow cytometry to determine the mean fluorescence intensity (MFI), which corresponds to the level of CD155 expression.

## Conclusion and Future Directions

**Rediocide A** demonstrates significant potential as a novel immune checkpoint inhibitor that enhances NK cell-mediated anti-tumor immunity through the downregulation of CD155. The preclinical data presented in this guide provide a strong rationale for its further development.

Future research should focus on:

- Elucidating the precise molecular mechanism by which **Rediocide A** downregulates CD155 expression.
- Evaluating the efficacy of **Rediocide A** in a broader range of cancer types, including both solid tumors and hematological malignancies.
- Investigating the potential synergistic effects of **Rediocide A** in combination with other immunotherapies, such as PD-1/PD-L1 inhibitors.
- Conducting in vivo studies in animal models to assess the safety and efficacy of **Rediocide A** in a more complex biological system.

The continued investigation of **Rediocide A** and its role in modulating the TIGIT/CD155 axis holds the promise of delivering new and effective therapeutic options for cancer patients.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

1. [tandfonline.com](https://tandfonline.com) [tandfonline.com]
2. Targeting CD155 by rediocide-A overcomes tumour immuno-resistance to natural killer cells | Semantic Scholar [semanticscholar.org]
3. A flow-cytometry-based assay to assess granule exocytosis and GZB delivery by human CD8 T cells and NK cells - PMC [pmc.ncbi.nlm.nih.gov]
4. [stemcell.com](https://stemcell.com) [stemcell.com]
5. Degranulation assay to evaluate NK cell natural and antibody-dependent cell-mediated cytotoxicity against A549 tumor spheroids - PubMed [pubmed.ncbi.nlm.nih.gov]

• To cite this document: BenchChem. [Rediocide A: A Novel Immune Checkpoint Inhibitor Targeting the TIGIT/CD155 Axis]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15592781#rediocide-a-as-an-immune-checkpoint-inhibitor>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)